molecular formula C17H34N6O5S B10777622 Glutathionylspermidine CAS No. 33932-35-3

Glutathionylspermidine

Cat. No.: B10777622
CAS No.: 33932-35-3
M. Wt: 434.6 g/mol
InChI Key: NEDQLXHBVHSKNV-STQMWFEESA-N
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Description

Glutathionylspermidine is a compound formed by the conjugation of glutathione and spermidine It is a small molecule that plays a significant role in the cellular defense mechanisms against oxidative stress, particularly in certain bacteria and protozoa

Preparation Methods

Synthetic Routes and Reaction Conditions

Glutathionylspermidine can be synthesized enzymatically using this compound synthase. The reaction involves the substrates glutathione, spermidine, and adenosine triphosphate (ATP). The enzyme catalyzes the formation of this compound along with adenosine diphosphate (ADP) and phosphate as by-products .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, as the compound is primarily of interest in research settings. the enzymatic synthesis method described above can be scaled up for larger production if needed.

Chemical Reactions Analysis

Types of Reactions

Glutathionylspermidine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) is commonly used as an oxidizing agent.

    Reduction: Specific amidases or reducing agents like dithiothreitol (DTT) can be used.

    Substitution: Various nucleophiles can be employed depending on the desired reaction.

Major Products

    Oxidation: Formation of mixed disulfides with protein thiols.

    Reduction: Regeneration of glutathione and spermidine.

    Substitution: Formation of substituted this compound derivatives.

Scientific Research Applications

Glutathionylspermidine has several scientific research applications:

Mechanism of Action

Glutathionylspermidine exerts its effects primarily through its role in redox regulation. It forms mixed disulfides with protein thiols, protecting proteins from overoxidation and regulating their functions . The compound is synthesized and hydrolyzed by specific enzymes, such as this compound synthase and amidase . These enzymes are crucial for maintaining the balance of this compound within cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique in its specific role in redox regulation within certain bacteria and protozoa. Unlike trypanothione, which is more prevalent in trypanosomatids, this compound is found in a broader range of organisms. Its ability to form mixed disulfides with protein thiols makes it a valuable compound for studying oxidative stress and redox biology.

Properties

CAS No.

33932-35-3

Molecular Formula

C17H34N6O5S

Molecular Weight

434.6 g/mol

IUPAC Name

(2S)-2-amino-5-[[(2R)-1-[[2-[3-(4-aminobutylamino)propylamino]-2-oxoethyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C17H34N6O5S/c18-6-1-2-7-20-8-3-9-21-15(25)10-22-16(26)13(11-29)23-14(24)5-4-12(19)17(27)28/h12-13,20,29H,1-11,18-19H2,(H,21,25)(H,22,26)(H,23,24)(H,27,28)/t12-,13-/m0/s1

InChI Key

NEDQLXHBVHSKNV-STQMWFEESA-N

Isomeric SMILES

C(CCNCCCNC(=O)CNC(=O)[C@H](CS)NC(=O)CC[C@@H](C(=O)O)N)CN

Canonical SMILES

C(CCNCCCNC(=O)CNC(=O)C(CS)NC(=O)CCC(C(=O)O)N)CN

Origin of Product

United States

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